N-Arachidonoyl Taurine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

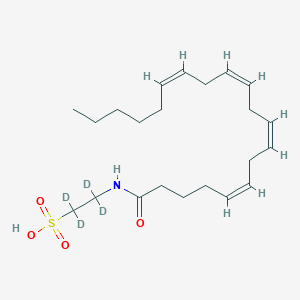

N-Arachidonoyl Taurine-d4 (NAT-d4) is a deuterium-labeled analog of N-Arachidonoyl Taurine (NAT), a bioactive lipid derived from the conjugation of arachidonic acid (AA) with taurine. NAT-d4 is synthesized via the reaction of taurine-d4 with acetic anhydride, as described in synthetic protocols . Its molecular formula is C₂₂H₃₃D₄NO₄S, with a molecular weight of 415.6 g/mol (deuterated form), compared to 411.6 g/mol for non-deuterated NAT .

NAT-d4 serves as a stable isotope-labeled internal standard in lipidomic studies, particularly for quantifying endogenous NAT levels in biological matrices using techniques like HPLC/MS/MS . It also modulates insulin secretion in pancreatic β-cells and is metabolized by 12(S)- and 15(S)-lipoxygenases to form 12-HETE-taurine in macrophages .

Preparation Methods

Synthetic Routes for N-Arachidonoyl Taurine-d4

The synthesis of NAT-d4 centers on the conjugation of arachidonic acid with deuterated taurine (taurine-d4). Two principal methodologies dominate industrial and laboratory-scale production:

Carbodiimide-Mediated Coupling

This approach employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of arachidonic acid for subsequent amide bond formation with taurine-d4. Key steps include:

-

Activation : Arachidonic acid reacts with EDCl in anhydrous dichloromethane (DCM) at 0–4°C for 30 minutes to form an active O-acylisourea intermediate .

-

Coupling : Taurine-d4 is introduced under nitrogen atmosphere, with the reaction stirred at room temperature for 12–16 hours.

-

Workup : The crude product is extracted using ethyl acetate and washed with 5% HCl to remove unreacted reagents .

Table 1: Reaction Conditions for Carbodiimide-Mediated Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >90% at 25°C |

| Molar Ratio (AA:Taurine) | 1:1.2 | Maximizes AA conversion |

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Reaction Time | 12–16 hours | Ensures completion |

Mixed Anhydride Method

An alternative strategy utilizes isobutyl chloroformate to generate a mixed anhydride intermediate, which subsequently reacts with taurine-d4. This method avoids carbodiimide-related side products and is preferred for large-scale synthesis:

-

Anhydride Formation : Arachidonic acid and isobutyl chloroformate react in tetrahydrofuran (THF) at -15°C for 1 hour.

-

Aminolysis : Taurine-d4 in aqueous NaOH is added dropwise, maintaining pH 8–9 with continuous stirring for 6 hours .

-

Isolation : The product is precipitated by acidifying to pH 2–3 and purified via recrystallization .

Deuterium Incorporation Strategies

Taurine-d4, the deuterated precursor, is synthesized via hydrogen-deuterium exchange under controlled conditions:

Acid-Catalyzed Exchange

-

Conditions : Taurine is refluxed in deuterium oxide (D₂O) with 0.1 M DCl at 80°C for 48 hours.

-

Efficiency : Achieves >98% deuteration at the β-carbon positions, confirmed by ²H-NMR .

Reductive Deuteration

-

Procedure : Taurine sulfonic acid is reduced using sodium borodeuteride (NaBD₄) in deuterated methanol, selectively replacing hydrogens at the α- and β-carbons .

Table 2: Comparison of Deuterium Labeling Methods

| Method | Deuteration (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Acid-Catalyzed Exchange | 98.5 | 99.2 | 48 |

| Reductive Deuteration | 99.8 | 99.5 | 24 |

Purification and Characterization

Chromatographic Purification

-

HPLC Conditions :

-

Yield : 85–92% after purification, with residual solvents <0.1% (per ICH guidelines) .

Spectroscopic Characterization

-

¹H-NMR (D₂O) : Absence of signals at δ 3.25–3.45 (β-CH₂ of non-deuterated taurine) .

-

LC-MS : m/z 415.6 [M+H]⁺, isotopic purity >99% confirmed by absence of m/z 411.6 (non-deuterated species) .

| Condition | Time | Major Degradant | Concentration (%) |

|---|---|---|---|

| 40°C/75% RH | 1 month | Arachidonic acid | 2.1 |

| Light (1.2 million lux) | 15 days | Taurine-d4 | 1.8 |

Industrial-Scale Production Challenges

Isotopic Dilution

Batch-to-batch variability in deuteration efficiency necessitates real-time monitoring via inline FTIR to detect residual protiated taurine .

Cost Optimization

Chemical Reactions Analysis

Types of Reactions

N-Arachidonoyl Taurine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deuterium-labeled analogs with altered functional groups .

Scientific Research Applications

Chemical and Biological Properties

N-Arachidonoyl Taurine-d4 is characterized by the conjugation of arachidonic acid with taurine, resulting in a compound with the formula C22H37NO4S. The deuteration enhances its detection in mass spectrometry, making it a valuable internal standard for quantifying N-arachidonoyl taurine levels in biological samples.

Analytical Chemistry

- Internal Standard : this compound is commonly used as an internal standard in quantitative analyses of N-arachidonoyl taurine levels through gas chromatography or liquid chromatography coupled with mass spectrometry techniques. This application is crucial for ensuring accuracy and reliability in lipidomic studies .

Cellular Signaling Studies

- Calcium Flux Regulation : Research indicates that this compound influences calcium signaling pathways, particularly in pancreatic β-cells. This regulation is vital for understanding insulin secretion mechanisms and potential diabetes treatments .

Therapeutic Potential

- Long QT Syndrome : A study demonstrated that N-Arachidonoyl Taurine can restore function in mutant ion channels associated with Long QT syndrome, suggesting its potential as a therapeutic agent for cardiac arrhythmias. The compound was shown to enhance channel activity across various mutations in the K V7.1+KCNE1 channel complex .

- Anti-Cancer Properties : Preliminary findings indicate that N-Arachidonoyl Taurine exhibits anti-proliferative effects in cancer cell lines, such as MCF-7 breast cancer cells, highlighting its potential role in cancer therapy.

Inflammatory Response Modulation

- Eicosanoid Production : Given its connection to arachidonic acid metabolism, this compound may influence the production of eicosanoids involved in inflammation and immune responses. This aspect is crucial for understanding its role in inflammatory diseases .

Case Study 1: Restoration of Ion Channel Function

A study investigated the effects of N-Arachidonoyl Taurine on various K V7.1+KCNE1 channel mutations associated with Long QT syndrome. The results showed that the compound could restore channel activity significantly across different mutations, indicating its potential as a novel therapeutic agent for arrhythmias caused by genetic defects .

Case Study 2: Anti-Proliferative Effects

In another investigation, N-Arachidonoyl Taurine was tested on MCF-7 breast cancer cells, revealing its capability to inhibit cell proliferation. This finding suggests that the compound may have therapeutic implications in cancer treatment by targeting specific signaling pathways involved in cell growth and survival.

Mechanism of Action

N-Arachidonoyl Taurine-d4 exerts its effects by interacting with specific molecular targets and pathways. It is known to activate transient receptor potential vanilloid (TRPV) channels, particularly TRPV1 and TRPV4 . This activation leads to increased calcium flux in pancreatic β-cells, which in turn stimulates insulin secretion . Additionally, this compound has been shown to restore the function of mutant ion channels associated with Long QT syndrome by modulating their gating properties .

Comparison with Similar Compounds

Comparison with Structural Analogs: N-Acyl Taurines

NAT-d4 belongs to the N-acyl taurine family, characterized by a taurine moiety linked to a fatty acid. Below is a comparative analysis of key analogs:

N-Oleoyl Taurine

- Structure : Oleic acid (C18:1) + taurine.

- Demonstrates anti-proliferative effects in PC-3 prostate cancer cells, comparable to NAT in colony formation assays .

- Research Applications : Studied in lipidomics for its presence in rat brain and kidney .

N-Stearoyl Taurine

- Structure : Stearic acid (C18:0) + taurine.

- Molecular Weight : ~443 g/mol.

- Biological Activity: Limited data on receptor targets, but used as a reference standard in drug impurity profiling .

Table 1: Structural and Functional Comparison of N-Acyl Taurines

Comparison with Functional Analogs: Arachidonoyl Amino Acid Conjugates

NAT-d4 shares functional similarities with other arachidonoyl amino acid conjugates, which interact with cannabinoid receptors or TRP channels.

N-Arachidonoyl Dopamine (NADA)

- Structure : AA + dopamine.

- Molecular Weight : 430.5 g/mol.

- Biological Activity: Potent agonist of CB1 receptors (Ki = 250 nM) and TRPV1 . Unlike NAT-d4, NADA exhibits dual cannabinoid/vanilloid activity, influencing pain pathways .

N-Arachidonoyl Serine (ARA-S)

- Structure : AA + serine.

- Molecular Weight : 381.5 g/mol.

- Biological Activity: Activates endothelial cannabinoid receptors and promotes vasodilation. No reported TRPV activation, unlike NAT-d4 .

N-Arachidonoyl Glycine (NAGly)

- Structure : AA + glycine.

- Molecular Weight : 349.5 g/mol.

- Biological Activity : Modulates TASK-1 potassium channels and inflammatory responses. Lacks TRPV activation but shares metabolic pathways with NAT via FAAH (fatty acid amide hydrolase) .

Table 2: Functional Comparison of Arachidonoyl Amino Acid Conjugates

Key Differentiators of NAT-d4

Deuterium Labeling: NAT-d4’s deuterated structure enhances metabolic stability, making it ideal for quantitative mass spectrometry . Non-deuterated analogs lack this analytical utility.

Therapeutic Potential: While N-Oleoyl Taurine and NADA show promise in oncology and neurology, NAT-d4 is primarily a research tool due to its isotopic labeling .

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The anti-proliferative effects of N-acyl taurines correlate with acyl chain length and unsaturation, but exact SAR data for TRPV activation remain sparse .

- Metabolic Pathways : NAT-d4 and NAGly are both hydrolyzed by FAAH, but their downstream metabolites (e.g., 12-HETE-taurine vs. arachidonic acid) have distinct biological impacts .

Biological Activity

N-Arachidonoyl taurine-d4 is a deuterated derivative of N-arachidonoyl taurine, a compound that combines the fatty acid arachidonic acid with taurine. This compound has garnered attention due to its significant biological activities, particularly in the realms of cellular signaling, inflammation, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C22H37NO4S (for N-arachidonoyl taurine)

- Deuteration : The deuterated form (this compound) is used primarily as an internal standard in mass spectrometry for quantifying levels of N-arachidonoyl taurine in biological samples.

1. Cellular Signaling and Metabolism

This compound plays a crucial role in various cellular processes:

- Inhibition of Cell Proliferation : Studies have demonstrated that N-arachidonoyl taurine can inhibit the proliferation of certain cancer cell lines, such as MCF-7 breast cancer cells, suggesting potential anti-cancer properties .

- Regulation of Inflammatory Responses : This compound is involved in the metabolism of arachidonic acid, which is essential for producing eicosanoids—key mediators in inflammatory responses .

2. Ion Channel Modulation

Research indicates that this compound can restore function in mutant ion channels associated with Long QT syndrome (LQTS). It has been shown to activate K V7.1+KCNE1 channels, which are critical for cardiac repolarization. The compound's ability to restore channel gating in various mutant forms suggests its potential as a prototype for developing new therapeutic agents for arrhythmias .

This compound exerts its biological effects by interacting with specific molecular targets:

- Activation of TRPV Channels : It activates transient receptor potential vanilloid channels (TRPV1 and TRPV4), influencing calcium flux in pancreatic β-cells and potentially enhancing insulin secretion .

- Interaction with Lipid Metabolism Enzymes : The compound may modulate the activity of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH), which is responsible for degrading bioactive lipids .

Comparative Analysis with Related Compounds

The following table compares this compound with similar fatty acid-taurine conjugates:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Oleoyl Taurine | Fatty Acid-Taurine | Derived from oleic acid; studied for anti-inflammatory properties. |

| N-Palmitoyl Taurine | Fatty Acid-Taurine | Derived from palmitic acid; involved in metabolic regulation. |

| N-Arachidonoylethanolamine | Fatty Acid-Ethanolamine | Endogenous cannabinoid; plays a significant role in pain modulation. |

| N-Docosahexaenoyl Taurine | Fatty Acid-Taurine | Contains docosahexaenoic acid; known for neuroprotective effects. |

Case Study 1: Cancer Cell Proliferation

In a study investigating the effects of N-arachidonoyl taurine on MCF-7 breast cancer cells, it was found that the compound significantly inhibited cell growth and induced apoptosis through mechanisms involving mitochondrial pathways .

Case Study 2: Long QT Syndrome

A study examined the effects of this compound on various LQTS-associated mutations in cardiac ion channels. The results showed that treatment with this compound restored normal channel function across multiple mutations, indicating its potential as a therapeutic agent for arrhythmias caused by diverse genetic defects .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the solubility and stability of N-Arachidonoyl Taurine-d4?

- Methodological Answer : Solubility varies by solvent: 10 mg/ml in DMF, 20 mg/ml in DMSO, and 1.5 mg/ml in PBS (pH 7.2). For stability, store at -20°C in methanol, with solutions stable for ≥1 year. Pre-warm to 37°C with sonication to enhance solubility .

Q. How can researchers measure this compound-induced calcium flux in pancreatic β-cells?

- Methodological Answer : Use fluorometric assays (e.g., Fura-2) in HIT-T15 or INS-1 cells at 10 µM concentration. Normalize data to vehicle controls and account for baseline fluctuations. Validate with TRPV1/TRPV4 antagonists (e.g., capsazepine) to confirm receptor specificity .

Q. What are standard methods to quantify insulin secretion modulation by this compound?

- Methodological Answer : Employ static incubation assays in 832/13 INS-1 cells. Measure secreted insulin via ELISA after 1-hour exposure to 10 µM compound. Include glucose-stimulated controls and normalize to total cellular protein .

Advanced Research Questions

Q. How can lipidomics data resolve the role of this compound in endocannabinoid signaling networks?

- Methodological Answer : Perform LC-MS/MS lipidomic profiling of brain/kidney tissues from FAAH knockout vs. wild-type mice. Compare acyltaurine levels and correlate with TRPV activity. Use isotopic labeling (e.g., d4) to track metabolic turnover .

Q. How to address discrepancies in reported EC50 values for TRPV1/TRPV4 activation?

- Methodological Answer : Re-evaluate assay conditions: cell type (HEK293 vs. primary neurons), calcium indicator sensitivity (Fluo-4 vs. GCaMP), and buffer composition. Conduct concentration-response curves with internal controls (e.g., capsaicin for TRPV1) .

Q. What comparative approaches elucidate functional differences between this compound and other arachidonoyl conjugates (e.g., N-arachidonoyl dopamine)?

- Methodological Answer : Use patch-clamp electrophysiology to compare TRPV1/TRPV4 currents induced by each compound. Pair with siRNA knockdown of receptors in neuronal cells to confirm target specificity .

Q. How to design studies investigating CYP450-mediated metabolism of this compound?

- Methodological Answer : Incubate with human liver microsomes + NADPH, and analyze metabolites via UPLC-QTOF. Compare to synthetic standards (e.g., 20-hydroxy-N-arachidonoyl taurine). Use CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Q. What methodological considerations apply to in vivo vs. in vitro studies of this compound?

- Methodological Answer : For in vivo, administer via intracerebroventricular injection in rodents and monitor plasma/tissue distribution using LC-MS. For in vitro, validate blood-brain barrier permeability with co-culture models. Adhere to NIH preclinical reporting guidelines for reproducibility .

Q. How should researchers statistically analyze calcium flux data with high inter-experimental variability?

- Methodological Answer : Apply mixed-effects models to account for batch variability. Normalize responses to positive controls (e.g., ionomycin) and use non-linear regression for EC50 calculations. Report SEM with ≥3 biological replicates .

Q. What techniques detect this compound in brain tissue post-Δ9-THC exposure?

Properties

Molecular Formula |

C22H37NO4S |

|---|---|

Molecular Weight |

415.6 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |

InChI Key |

YUNYSWCRLRYOPO-KALLKTRHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.